Triarimol

Description

Properties

CAS No. |

26766-27-8 |

|---|---|

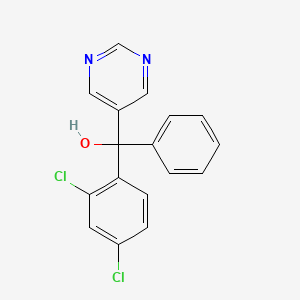

Molecular Formula |

C17H12Cl2N2O |

Molecular Weight |

331.2 g/mol |

IUPAC Name |

(2,4-dichlorophenyl)-phenyl-pyrimidin-5-ylmethanol |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-6-7-15(16(19)8-14)17(22,12-4-2-1-3-5-12)13-9-20-11-21-10-13/h1-11,22H |

InChI Key |

MYUPFXPCYUISAG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)(C3=CN=CN=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)(C3=CN=CN=C3)O |

Other CAS No. |

26766-27-8 |

Pictograms |

Irritant |

Synonyms |

EL-273 triarimol |

Origin of Product |

United States |

Scientific Research Applications

Inhibition of Abscisic Acid Biosynthesis

Triarimol has been identified as a potent inhibitor of abscisic acid (ABA) biosynthesis in various plant pathogens. A study showed that it significantly reduced ABA levels in Cercospora rosicola, a fungal pathogen affecting crops. The inhibition was confirmed through feeding studies using radiolabeled mevalonic acid, indicating its potential as a biocontrol agent against plant diseases .

Growth Regulation in Plants

Research has demonstrated that this compound influences growth regulation by affecting sterol and gibberellin metabolism in plants. A comparative study with other growth retardants revealed that this compound alters the biosynthesis pathways of these hormones, leading to reduced growth in certain plant species . This property makes it useful in agricultural applications where controlling plant growth is necessary.

Effects on Sterol Biosynthesis

This compound has been shown to impact sterol biosynthesis significantly. In experiments involving Arabidopsis thaliana, it was observed that this compound inhibited the production of specific sterols, which are critical for maintaining cell membrane integrity and function. This inhibition can lead to altered physiological responses in plants, providing insights into plant metabolism and development .

Case Study 1: this compound as a Biocontrol Agent

In a controlled environment study, this compound was applied to infected plants to assess its effectiveness against fungal pathogens. Results indicated a marked decrease in disease severity and pathogen load, supporting its use as a biocontrol agent. The study highlighted the compound's ability to disrupt ABA signaling pathways critical for pathogen survival .

Case Study 2: Impact on Plant Growth

A field trial investigated the effects of this compound on crop yields and growth patterns. The application resulted in stunted growth of weeds while promoting healthier crop development due to reduced competition for resources. This dual effect underscores its potential utility in integrated pest management strategies .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pyrimidine Derivatives

Triarimol belongs to the pyrimidin-5-ylmethanol class, sharing structural and functional similarities with fenarimol and nuarimol. These compounds inhibit CYP51 but differ in substituent groups, influencing their efficacy and specificity (Table 1).

Table 1: Comparison of Pyrimidine Derivatives

Key Findings :

- Structural-Activity Relationship: The 2,4-dichlorophenyl group in this compound enhances binding to fungal CYP51 compared to mono-halogenated analogues .

- Efficacy in Fungi vs. Plants : Fenarimol and nuarimol exhibit higher fungicidal potency but lower phytotoxicity than this compound, likely due to reduced interaction with plant gibberellin pathways .

Triazole Fungicides

Triazoles (e.g., triadimefon , propiconazole ) also target CYP51 but differ in heterocyclic structure. They are more thermally stable and less prone to resistance than pyrimidines .

Key Differences :

- Binding Affinity : Triazoles form a stable iron-coordination complex with CYP51’s heme group, whereas pyrimidines like this compound rely on hydrophobic interactions with the enzyme’s active site .

- Spectrum : this compound is less effective against Aspergillus spp. compared to broad-spectrum triazoles like fluconazole .

Environmental and Non-Target Impacts

This compound reduces populations of beneficial soil fungi (e.g., Aspergillus) and microalgae (e.g., Chlorella), disrupting nutrient cycling and soil health . In contrast, fenarimol and nuarimol show lower environmental persistence and microbial toxicity .

Preparation Methods

Base-Catalyzed Addition of Heterocyclic Anions to Benzophenones

The primary synthesis route involves the addition of lithiated heterocycles to substituted benzophenones. Key steps include:

-

Generation of heterocyclic anions : Isothiazole or thiazole derivatives are treated with strong bases like lithium diisopropylamide (LDA) to form lithiated intermediates.

-

Nucleophilic addition to benzophenones : The lithiated heterocycles react with 2,4-dichlorobenzophenone to yield tertiary carbinols.

Example procedure :

Thiazole-Based Syntheses

Thiazole derivatives offer alternative pathways:

-

2-Bromothiazole route :

-

Trimethylsilylthiazole intermediates :

Key data :

| Starting Material | Base | Temperature | Yield (%) |

|---|---|---|---|

| Isothiazole | LDA | −78°C | 52 |

| 2-Bromothiazole | LDA | −75°C | 61 |

| Trimethylsilylthiazole | LDA | −70°C | 63 |

Role of Lithium Diisopropylamide (LDA)

LDA is critical for deprotonating heterocycles while avoiding side reactions:

-

Aggregation behavior : In THF, LDA exists as a solvated dimer, enhancing reactivity.

-

Stability : Patent WO1986003744A1 discloses stable LDA formulations with THF:amine ratios ≤1:1, improving reaction reproducibility.

-

Functional group tolerance : LDA selectively deprotonates heterocycles without attacking ketones or esters.

Stereochemical Considerations

This compound exists as a racemic mixture due to the chiral carbinol center. Key findings:

-

Racemization : No enantioselective synthesis is reported; resolution methods are required for pure enantiomers.

-

Biological activity : Both enantiomers show fungicidal activity, but the (R)-isomer is 2–3× more potent against Ustilago maydis.

Alternative Synthetic Strategies

Grignard Reagent Approaches

While less common, Grignard reagents have been explored:

Protecting Group Strategies

Phthalimide-protected intermediates enable stepwise synthesis:

-

N-(10-Bromodecyl)phthalimide reacts with triphenylphosphine to form phosphonium salts.

-

Hydrazine-mediated deprotection yields primary amines for further functionalization.

Characterization and Quality Control

Analytical Techniques

Purity Standards

Industrial-Scale Production Challenges

Solvent Optimization

Temperature Control

Recent Advancements (2020–2025)

Continuous Flow Synthesis

Q & A

Q. How should researchers design experiments to evaluate this compound's effects on soil microbial communities?

- Methodology : Conduct soil microcosm studies with this compound at field-relevant concentrations. Use metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) to assess shifts in microbial diversity. Pair this with plate counts for functional groups like Aspergillus spp., which are sensitive to this compound. Include untreated controls and replicate across soil types (e.g., loam, clay) .

Q. What validated protocols exist for testing this compound's pupa-delaying effects in insect models?

- Methodology : Apply this compound topically or via diet to insect larvae (e.g., Melolontha melolontha). Monitor pupation timelines and morphological changes. Use histological sections to assess ecdysteroid signaling disruptions. Validate methods with positive controls (e.g., known antiecdysteroid compounds) and statistical power analysis to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy of this compound against fungal pathogens?

- Methodology : For in vitro studies, use fungal cultures (e.g., Cephalosporium aphidicola) exposed to this compound in nutrient media. For in vivo, apply this compound to host plants (e.g., cucurbits) and track fungal growth in insects (e.g., aphids). Compare translocation pathways (xylem vs. phloem) and consider insect feeding behavior to explain efficacy gaps. Use LC-MS to quantify this compound residues in plant tissues .

Q. What advanced techniques are employed to analyze this compound's interaction with plant cytochrome P450 enzymes?

- Methodology : Use recombinant P450 isoforms (e.g., CYP51) in microsomal assays with this compound. Measure enzyme inhibition via UV-Vis spectroscopy or fluorescence-based substrates. Pair with molecular docking simulations to identify binding sites. Validate findings with mutant plants lacking specific P450 genes .

Q. How can multi-omics approaches elucidate this compound's non-target effects in agroecosystems?

- Methodology : Integrate transcriptomics (RNA-Seq) of soil microbiota, metabolomics (LC-HRMS) of plant exudates, and proteomics (shotgun MS) of beneficial insects. Apply network analysis to identify disrupted pathways (e.g., nutrient cycling, symbiosis). Include field trials with gradient this compound doses and spatial-temporal sampling .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise (e.g., soil vs. lab studies), perform sensitivity analyses on variables like pH, organic matter, or microbial consortia. Use factorial designs to isolate interacting factors .

- Chemical Documentation : Report this compound’s purity (HPLC ≥98%), source, and storage conditions (−20°C in amber vials) to ensure reproducibility. Include batch numbers and analytical certificates from suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.